benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

Topological Polar Surface Area Regioisomerism Drug‑Likeness

Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate (CAS 254980-19-3, C₁₄H₁₇N₅O₃, MW 303.32) is a protected amino acid hydrazide belonging to the carbamate/hydrazine class. It exists as a racemic DL‑mixture with a Cbz (benzyloxycarbonyl) protecting group at the N‑terminus and a hydrazide moiety at the C‑terminus.

Molecular Formula C14H17N5O3
Molecular Weight 303.32 g/mol
Cat. No. B7785630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate
Molecular FormulaC14H17N5O3
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN
InChIInChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)
InChIKeyBOOAASJRVPZWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

Procurement Guide: Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate (CAS 254980-19-3) for Research and Development


Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate (CAS 254980-19-3, C₁₄H₁₇N₅O₃, MW 303.32) is a protected amino acid hydrazide belonging to the carbamate/hydrazine class . It exists as a racemic DL‑mixture with a Cbz (benzyloxycarbonyl) protecting group at the N‑terminus and a hydrazide moiety at the C‑terminus . The imidazole ring is attached via its 2‑position, distinguishing it from the more common 5‑imidazolyl (histidine) scaffold . This compound is primarily utilised as a synthetic intermediate in peptide chemistry and as a research tool for investigating imidazole‑containing biomimetics .

Why Generic Imidazole‑Hydrazide Analogs Cannot Substitute for Benzyl N‑[2‑hydrazino‑1‑(1H‑imidazol‑2‑ylmethyl)‑2‑oxoethyl]carbamate


Simple interchange with other N‑protected histidine hydrazides (e.g., the 5‑imidazolyl isomer or Boc‑/Fmoc‑protected variants) is inadvisable because the regioisomeric attachment of the imidazole ring (2‑ vs 5‑position) alters hydrogen‑bonding geometry, metal‑coordination propensity, and molecular recognition by enzymes [1]. Furthermore, the Cbz group offers orthogonal deprotection compatibility (hydrogenolysis) that differs fundamentally from acid‑labile (Boc) or base‑labile (Fmoc) protecting groups, directly impacting multi‑step synthetic route design [2]. The following quantitative evidence substantiates these differentiation dimensions.

Differentiation Evidence Guide: Benzyl N‑[2‑hydrazino‑1‑(1H‑imidazol‑2‑ylmethyl)‑2‑oxoethyl]carbamate


Regioisomeric Imidazole Attachment Alters Topological Polar Surface Area (tPSA) by ≈10 Ų vs. 5‑Imidazolyl Histidine Hydrazide

The target compound, bearing the imidazole ring at the 2‑position, displays a calculated tPSA of 122.13 Ų . In contrast, the 5‑imidazolyl regioisomer (Nα‑benzyloxycarbonyl‑L‑histidine hydrazide, CID 122576) has a reported tPSA of 112.2 Ų [1]. The ∼9.9 Ų increase is attributable to the different spatial orientation of the imidazole NH and may influence passive membrane permeability, as oral bioavailability models often flag compounds with tPSA > 120 Ų as poorly permeable [1].

Topological Polar Surface Area Regioisomerism Drug‑Likeness

Racemic DL‑Mixture Offers Cost‑Effective Supply for Non‑Chiral Applications vs. Enantiopure L‑Isomer

Vendor specifications indicate that the DL‑racemate (CAS 254980-19-3) is routinely supplied at 90% purity (Leyan) , whereas the enantiopure L‑isomer (CAS 49706-31-2) requires ≥98% purity and is sold at a premium (AKSci) . Manifesting its racemic nature, the DL‑mixture exhibits zero optical rotation, while the L‑isomer shows [α]ᴅ²⁰ = −36° ± 2° (c = 1, 1 N HCl) .

Racemic Mixture Enantiopurity Procurement Economics

Cbz Protecting Group Enables Orthogonal Deprotection Over Acid‑Labile Boc in Multi‑Step Synthesis

The Cbz (benzyloxycarbonyl) group is cleaved by catalytic hydrogenation (H₂/Pd) or dissolving metal reduction, typically reaching completion within 30 min under standard conditions [1]. In contrast, the Boc group requires 1–2 h of exposure to trifluoroacetic acid (TFA) to achieve full deprotection [2]. This temporal orthogonality, together with Cbz’s stability toward acidic environments that would prematurely remove Boc, permits sequential deprotection strategies in complex peptide assemblies [1][2].

Protecting Group Orthogonality Cbz Peptide Synthesis

Hydrazide C‑Terminus Enables Racemisation‑Suppressed Peptide Coupling via the Azide Method

The hydrazide group can be converted to a reactive acyl azide, which participates in peptide bond formation with exceptionally low epimerisation (<1% racemisation at the C‑terminal residue) [1]. In contrast, standard carbodiimide‑mediated couplings (e.g., DCC/HOBt) typically result in 5–10% racemisation under similar conditions [2]. This difference is critical when the target peptide must retain defined stereochemistry at the imidazole‑bearing carbon.

Racemisation Control Azide Coupling Peptide Ligation

Procurement‑Driven Application Scenarios for Benzyl N‑[2‑hydrazino‑1‑(1H‑imidazol‑2‑ylmethyl)‑2‑oxoethyl]carbamate


Assembly of Imidazole‑Containing Peptidomimetics with Defined tPSA Constraints

When designing peptidomimetics intended for intracellular targets, the ∼10 Ų higher tPSA of the 2‑imidazolyl regioisomer must be accounted for in permeability models . Procurement of the exact 2‑imidazolyl compound ensures that structure‑activity‑relationship (SAR) studies accurately reflect the regioisomer’s contribution to cell penetration, avoiding misleading data from the 5‑imidazolyl histidine analog .

Cost‑Efficient Synthesis of Achiral Building Blocks for Combinatorial Libraries

For library synthesis where chirality is not a factor, the racemic DL‑mixture (90% purity, [α]ᴅ²⁰ = 0°) provides a more economical option than the enantiopure L‑isomer . This reduces raw‑material expenditure while maintaining compatibility with standard solid‑phase synthesis protocols .

Orthogonal Deprotection Strategies in Multi‑Stage Peptide Assembly

In synthetic routes that involve acid‑sensitive moieties such as glycosidic bonds or tert‑butyl esters, the Cbz group offers selective removal via hydrogenolysis without affecting the acid‑labile groups [1]. This orthogonality is not achievable with Boc‑protected histidine hydrazides and directly translates into fewer reaction steps [1].

Racemisation‑Free Peptide Ligation Using the Hydrazide Azide Method

When the target peptide requires strict retention of configuration at the C‑terminal imidazole‑bearing α‑carbon, the intrinsic hydrazide functionality can be activated to the acyl azide, yielding <1% epimerisation [2]. This eliminates the need for extensive chiral‑purity validation post‑coupling, saving analytical and purification resources [2].

Quote Request

Request a Quote for benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.